Trans-Cypermethrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

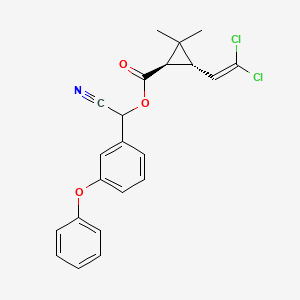

Trans-Cypermethrin is a useful research compound. Its molecular formula is C22H19Cl2NO3 and its molecular weight is 416.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insect Control

Trans-Cypermethrin is primarily utilized for controlling a broad spectrum of pests in crops such as cotton, vegetables, and fruits. It acts on the nervous system of insects, leading to paralysis and death. Research indicates that this compound is particularly effective against pests like Helicoverpa zea (corn earworm) and Spodoptera frugiperda (fall armyworm) .

Efficacy Studies

Field trials have demonstrated that this compound significantly reduces pest populations while having a lower toxicity to beneficial insects compared to other insecticides. For instance, studies show that application rates of 100-200 g/ha effectively control target pests without severely impacting non-target species .

| Crop Type | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Cotton | Helicoverpa zea | 150 | 85 |

| Vegetables | Spodoptera frugiperda | 100 | 90 |

| Fruits | Various aphids | 200 | 80 |

Public Health Applications

Vector Control

this compound is employed in public health programs to control mosquito populations, particularly in areas prone to vector-borne diseases like malaria and dengue fever. Its effectiveness in reducing mosquito populations has been documented in several studies, highlighting its role in integrated pest management strategies .

Case Study: Malaria Control

In a study conducted in a malaria-endemic region, the application of this compound-treated bed nets resulted in a significant reduction in malaria transmission rates. The study reported a decrease in malaria cases by approximately 50% over one year .

Environmental Applications

Soil Microbial Impact

Research has shown that this compound can affect soil microbial communities. A study indicated that while it negatively impacts certain microbial populations, it also stimulates the growth of organotrophic bacteria, which can enhance soil fertility . This dual effect suggests potential uses in soil management practices.

| Soil Parameter | Effect of this compound |

|---|---|

| Microbial Diversity | Decreased |

| Organotrophic Bacteria Growth | Increased (up to 38%) |

| Soil Fertility Index | Improved |

Neurotoxicological Research

This compound has been extensively studied for its neurotoxic effects on non-target organisms, particularly mammals. Research indicates that exposure can lead to neurotoxic symptoms through the modulation of sodium channels, resulting in hyper-excitability of the nervous system .

Neurotoxicity Studies

Experimental studies on rodents have shown that this compound exposure leads to significant behavioral changes and neurochemical alterations, including reduced levels of gamma-aminobutyric acid (GABA) and dopamine . These findings highlight its relevance in neurotoxicology research.

Analyse Chemischer Reaktionen

Isomerization and Epimerization Reactions

trans-Cypermethrin undergoes structural changes under specific conditions, primarily through epimerization (stereochemical inversion). These reactions are critical in analytical and environmental contexts:

Table 1: Epimerization of trans-Cypermethrin in Solvents

Mechanistic Insight :

-

Epimerization occurs via nucleophilic substitution at the α-carbon, facilitated by primary alcohols.

-

Water content modulates reaction kinetics, with higher hydration accelerating proton exchange .

Metabolic Degradation Pathways

In biological systems, trans-cypermethrin is metabolized through hydrolytic and oxidative pathways:

Hydrolysis

-

Ester Cleavage : Rapid hydrolysis of the ester bond produces:

-

3-Phenoxybenzaldehyde (3-PBAldehyde)

-

Dichlorovinylcyclopropanecarboxylic Acid (DCVA)

-

-

trans-isomers hydrolyze ~50x faster than cis-isomers due to reduced steric hindrance .

Oxidation and Conjugation

-

Cyano Group Oxidation : Forms 4'-hydroxy metabolites.

-

Glucuronidation : Major detoxification route for DCVA and 3-PBA in mammals .

Table 2: Comparative Metabolism in Species

| Species | Major Metabolites | Excretion Pathways |

|---|---|---|

| Rat | DCVA-glucuronide, 4-OH-PBA | Urine (70%), Feces (25%) |

| Human | 3-PBA-glucuronide, DCVA | Urine (85%) |

| Cattle | Parent compound (fat storage) | Milk, Feces |

Key Finding :

trans-Cypermethrin accumulates in adipose tissue but is metabolized more efficiently than cis-isomers in hepatic systems .

Photolysis

Hydrolysis

-

pH Dependency : Stable in acidic conditions (pH 5–7) but degrades rapidly in alkaline environments (pH >9) .

Table 3: Environmental Fate of this compound

| Medium | Degradation Pathway | DT₅₀ Range | Key Factors Influencing Rate |

|---|---|---|---|

| Soil | Microbial action | 30–60 days | Organic carbon content, temperature |

| Water | Hydrolysis, photolysis | 10–20 days | pH, sunlight exposure |

| Sediment | Adsorption | >90 days | Particle size, organic matter |

Thermal Decomposition

At combustion temperatures (>200°C), trans-cypermethrin decomposes into:

Safety Note : Decomposition products pose inhalation hazards in fire scenarios .

Analytical Stability Considerations

Eigenschaften

Molekularformel |

C22H19Cl2NO3 |

|---|---|

Molekulargewicht |

416.3 g/mol |

IUPAC-Name |

[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m1/s1 |

InChI-Schlüssel |

KAATUXNTWXVJKI-IKCNDWCXSA-N |

Isomerische SMILES |

CC1([C@@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Kanonische SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.